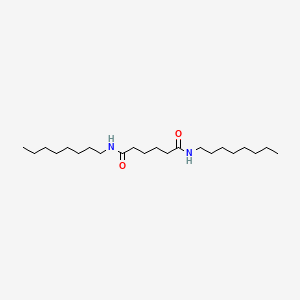

N,N'-dioctylhexanediamide

Description

N,N′-Dioctylhexanediamide (CAS: 37118-48-2; ChemSpider ID: 255653) is a diamide compound with the molecular formula C₂₂H₄₄N₂O₂ and a molecular weight of 368.606 g/mol . Structurally, it features two octyl chains (C₈H₁₇) attached to the nitrogen atoms of a hexanediamine backbone. This configuration imparts significant hydrophobicity, making it suitable for applications requiring non-polar solvents or surfactants.

Properties

CAS No. |

37118-48-2 |

|---|---|

Molecular Formula |

C22H44N2O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

N,N'-dioctylhexanediamide |

InChI |

InChI=1S/C22H44N2O2/c1-3-5-7-9-11-15-19-23-21(25)17-13-14-18-22(26)24-20-16-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

ZGZLVCQADFTQMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dioctylhexanediamide typically involves the reaction of hexanediamine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-dioctylhexanediamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dioctylhexanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamides.

Reduction: Reduction of N,N’-dioctylhexanediamide can yield primary amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxamides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

N,N’-Dioctylhexanediamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of specialty polymers and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N,N’-dioctylhexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains (e.g., octyl in N,N′-dioctylhexanediamide) reduce polarity and water solubility compared to methyl or ethyl analogs like N,N-dimethylacetamide .

- Functional Group Influence : Secondary amides (e.g., N,N′-dioctylhexanediamide) exhibit lower hydrogen-bonding capacity than tertiary amides (e.g., N,N-dimethylacetamide), affecting solvent properties .

- Boiling Points: Polar tertiary amides (e.g., N,N-dimethylacetamide) have lower boiling points than larger, non-polar diamides, though exact data for N,N′-dioctylhexanediamide is unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.